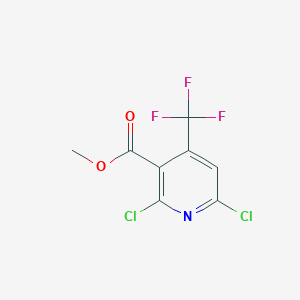

Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)5-3(8(11,12)13)2-4(9)14-6(5)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTYTJDDVIXLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670610 | |

| Record name | Methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130344-76-1 | |

| Record name | Methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides an in-depth analysis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, a pivotal heterocyclic building block in modern chemical synthesis. The strategic incorporation of a trifluoromethyl group (-CF3) and two chlorine atoms onto the pyridine scaffold imparts unique electronic properties and versatile reactivity, making it an intermediate of significant interest for researchers in pharmaceutical and agrochemical development. This document details the compound's physicochemical properties, outlines robust synthetic pathways with detailed experimental protocols, and explores its key applications, particularly as a precursor to high-value molecules. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in their synthetic programs.

Introduction: The Strategic Value of Trifluoromethylpyridines

In the landscape of medicinal and agricultural chemistry, the introduction of fluorine-containing moieties is a well-established strategy for optimizing the biological and physical properties of a molecule. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator due to its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability.[1][2] When incorporated into a pyridine ring—a common scaffold in bioactive compounds—the -CF3 group significantly alters the electron density of the aromatic system, influencing its reactivity and interaction with biological targets.[3]

This compound (CAS No. 1130344-76-1) emerges as a highly functionalized and valuable intermediate.[4] It provides chemists with:

-

A trifluoromethyl group at the 4-position for property modulation.

-

Two chlorine atoms at the 2- and 6-positions, which serve as versatile reactive handles for nucleophilic substitution reactions.

-

An ester group at the 3-position, which can be readily hydrolyzed or converted into other functional groups like amides.

This combination of features makes it a cornerstone for the synthesis of more complex molecular architectures, enabling the efficient development of novel therapeutic agents and crop protection products.[1][5]

Physicochemical and Structural Properties

The structural attributes of this compound dictate its chemical behavior and potential applications. The electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group make the pyridine ring highly electron-deficient, which activates the chlorine atoms for nucleophilic aromatic substitution.

| Property | Data | Reference |

| CAS Number | 1130344-76-1 | [4] |

| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [4] |

| Molecular Weight | 274.03 g/mol | (Calculated) |

| IUPAC Name | This compound | (Standard) |

| Appearance | Data not publicly available; typically a solid or oil | - |

| Boiling Point | Data not publicly available | - |

| Melting Point | Data not publicly available | - |

| Solubility | Sparingly soluble in water; soluble in common organic solvents | (Inferred) |

| Spectral Data (NMR, MS) | Data is available from commercial suppliers for identity confirmation. | [4] |

Synthesis and Manufacturing Insights

The synthesis of this compound is logically achieved through the esterification of its corresponding carboxylic acid, 2,6-dichloro-4-(trifluoromethyl)nicotinic acid. This precursor itself is synthesized through a multi-step process starting from simpler building blocks.

Conceptual Synthetic Pathway

The overall strategy involves constructing the substituted nicotinic acid core followed by a final esterification step. This approach ensures high fidelity in the placement of the functional groups.

Caption: High-level strategy for the synthesis of the target compound.

Detailed Experimental Protocol: Esterification

The conversion of the carboxylic acid to the methyl ester is a critical final step. While classic Fischer esterification using sulfuric acid and methanol is feasible, a more controlled and often higher-yielding method involves the formation of an acyl chloride intermediate followed by reaction with methanol. This avoids harsh acidic conditions that could potentially lead to side reactions.

Protocol: Synthesis of this compound from its Acid

Materials:

-

2,6-dichloro-4-(trifluoromethyl)nicotinic acid (1.0 eq)[6][7]

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous Methanol (MeOH) (≥ 10 eq)

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-dichloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) and anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and then gently reflux (approx. 40 °C) for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides.[8] DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active electrophile. Refluxing ensures the reaction goes to completion.

-

-

Ester Formation:

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

-

Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

-

In a separate flask, prepare a solution of anhydrous methanol (10 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the acyl chloride solution to 0 °C and add the methanol/triethylamine solution dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for 2-4 hours or until completion (monitored by TLC or LC-MS).

-

Causality: The acyl chloride is highly electrophilic and reacts readily with methanol.[8] Triethylamine is a non-nucleophilic base used to quench the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.

-

-

Work-up and Purification:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid and HCl), water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

-

Key Chemical Reactions and Applications

The primary value of this compound lies in its role as a versatile synthetic intermediate. Its functional groups can be selectively manipulated to build a diverse range of more complex molecules.

Application Workflow: Precursor to Key Agrochemical Intermediates

A prominent application is its use in the synthesis of 4-(Trifluoromethyl)nicotinic acid, a key intermediate for the insecticide Flonicamid.[9] This transformation highlights the utility of the chloro- and ester- groups as temporary functionalities that can be removed under specific conditions.

Caption: Synthetic utility of the title compound as a precursor.

Detailed Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

This protocol demonstrates the reductive dehalogenation of the title compound, followed by hydrolysis, showcasing its application as a masked version of a simpler nicotinic acid.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%)

-

Sodium Acetate (CH₃COONa) (2.0 eq)

-

Ethanol or Methanol as solvent

-

Hydrogen (H₂) gas

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

Procedure:

-

Reductive Dechlorination:

-

In a hydrogenation vessel, combine this compound (1.0 eq), 10% Pd/C, and sodium acetate (2.0 eq) in ethanol.[9]

-

Seal the vessel, purge with an inert gas (N₂ or Ar), and then introduce hydrogen gas (typically via a balloon or at a set pressure on a Parr shaker).

-

Stir the reaction vigorously at room temperature for 8-16 hours, or until hydrogen uptake ceases.[9]

-

Causality: Palladium on carbon is a standard and highly effective catalyst for the hydrogenolysis of aryl chlorides. Hydrogen gas acts as the reductant. Sodium acetate is added as a base to neutralize the HCl formed during the reaction, which could otherwise poison the catalyst or promote side reactions.

-

-

Work-up and Hydrolysis:

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

To the resulting solid, add water and then acidify the aqueous solution to pH 2-3 with hydrochloric acid. This step hydrolyzes the intermediate ester (Methyl 4-(trifluoromethyl)nicotinate) to the desired carboxylic acid.[9]

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(Trifluoromethyl)nicotinic acid as a solid.[9]

-

Conclusion

This compound stands out as a strategically designed and highly versatile chemical intermediate. Its trifluoromethyl group offers a reliable method for enhancing the physicochemical and biological properties of target molecules, while its two chlorine atoms provide orthogonal points for synthetic elaboration via nucleophilic substitution. The methodologies outlined in this guide demonstrate its robust synthesis and its proven utility as a precursor in multi-step synthetic campaigns. For researchers and professionals in the pharmaceutical and agrochemical industries, this compound represents a valuable and enabling tool for accelerating the discovery and development of novel chemical entities.

References

-

Title: 2,6 Dichloro 4 (Trifluoromethyl)Nicotinic Acid Source: Cenmed URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science (J-Stage) URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central (PMC) URL: [Link]

-

Title: 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid Source: Oakwood Chemical URL: [Link]

-

Title: A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

-

Title: The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. 1130344-76-1|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. cenmed.com [cenmed.com]

- 7. 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid [oakwoodchemical.com]

- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

Spectroscopic Characterization of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (CAS 1130344-76-1), a key heterocyclic building block in medicinal and agrochemical research. Due to the limited availability of public experimental spectra for this specific compound, this document leverages established spectroscopic principles and comparative data from structurally analogous compounds to offer a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in anticipating the spectral features of this molecule, aiding in its identification, and confirming its synthesis.

Introduction and Structural Overview

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the aromatic proton on the pyridine ring and the protons of the methyl ester.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.3 | Singlet (s) | 1H | H-5 (Pyridine ring) |

| ~ 3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ (Ester methyl) |

Causality of Predictions:

-

H-5 Proton: The single proton on the pyridine ring is at the 5-position. It is flanked by a chlorine atom and a trifluoromethyl group, both of which are strongly electron-withdrawing. This deshielding environment is expected to shift the proton signal significantly downfield. For comparison, the H-3/H-5 protons in 2,6-dichloropyridine appear around 7.3 ppm.[1] The additional deshielding from the adjacent trifluoromethyl group and the ester functionality would logically push this signal further downfield into the predicted 8.0 - 8.3 ppm range. Due to the absence of adjacent protons, this signal is expected to be a singlet.

-

-OCH₃ Protons: The methyl protons of the ester group are not directly attached to the aromatic ring and are therefore less affected by the ring's electronic environment. Their chemical shift is anticipated to be in the typical range for methyl esters, around 3.9 - 4.1 ppm. This signal will also be a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a detailed map of the carbon framework. Due to the low symmetry of the molecule, eight distinct signals are expected.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 162 - 165 | C=O (Ester) |

| ~ 152 - 155 | C-2, C-6 |

| ~ 140 - 145 (quartet) | C-4 |

| ~ 125 - 130 | C-3 |

| ~ 120 - 125 | C-5 |

| ~ 118 - 122 (quartet) | -CF₃ |

| ~ 53 - 55 | -OCH₃ |

Causality of Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is expected in its characteristic downfield region of 162-165 ppm.

-

C-2 and C-6: These carbons are directly attached to chlorine atoms, which causes a significant downfield shift. In 2,6-dichloropyridine, these carbons appear at approximately 151.2 ppm.[1] The presence of the other electron-withdrawing groups on the ring is expected to have a minor influence on these shifts.

-

C-4: This carbon is attached to the trifluoromethyl group, which will cause a downfield shift and a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

-

C-3 and C-5: These are the remaining sp² hybridized carbons of the pyridine ring. Their chemical shifts are influenced by the combined electronic effects of the various substituents.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group will also appear as a quartet and is expected in the 118-122 ppm region.

-

-OCH₃ Carbon: The methyl ester carbon will have a chemical shift in the typical range of 53-55 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment and is a key diagnostic tool for fluorinated compounds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet (s) | -CF₃ |

Causality of Predictions:

The chemical shift of a trifluoromethyl group attached to an aromatic ring is typically found in the range of -60 to -65 ppm relative to a CFCl₃ standard.[4][5] The electron-deficient nature of the dichloronicotinate ring would place the resonance in this expected region. Since there are no adjacent fluorine or hydrogen atoms, the signal is predicted to be a singlet.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Weak |

| ~ 2960 - 2850 | C-H stretch (methyl) | Weak |

| ~ 1735 - 1715 | C=O stretch (ester) | Strong |

| ~ 1600 - 1450 | C=C and C=N stretches (aromatic ring) | Medium |

| ~ 1300 - 1100 | C-F stretches (-CF₃) | Strong |

| ~ 1250 - 1150 | C-O stretch (ester) | Strong |

| ~ 800 - 700 | C-Cl stretches | Strong |

Causality of Predictions:

-

C=O Stretch: A strong absorption band is expected for the carbonyl group of the ester, likely around 1725 cm⁻¹, which is typical for aromatic esters.[6][7]

-

C-F Stretches: The trifluoromethyl group will exhibit strong absorption bands in the 1300-1100 cm⁻¹ region.

-

C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1250-1150 cm⁻¹ range.

-

C-Cl Stretches: The carbon-chlorine bonds will produce strong signals in the fingerprint region, typically between 800 and 700 cm⁻¹.

-

Aromatic Ring Stretches: The pyridine ring will have characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Molecular Ion and Key Fragments:

| m/z Value | Proposed Fragment | Notes |

| 273/275/277 | [M]⁺ | Molecular ion peak with a characteristic isotopic pattern for two chlorine atoms. |

| 242/244/246 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 214/216/218 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 179/181 | [M - COOCH₃ - Cl]⁺ | Subsequent loss of a chlorine atom. |

Causality of Predictions:

-

Molecular Ion: The molecular weight of this compound is 274.02 g/mol . The molecular ion peak ([M]⁺) is expected at m/z 273 (for ³⁵Cl₂) with isotopic peaks at m/z 275 (for one ³⁵Cl and one ³⁷Cl) and m/z 277 (for ³⁷Cl₂). The relative intensities of these peaks should be approximately 9:6:1.

-

Fragmentation Pathways: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (-OCH₃), leading to an acylium ion.[8][9] Another likely fragmentation is the loss of the entire carbomethoxy group (-COOCH₃). Subsequent fragmentation could involve the loss of a chlorine atom from these initial fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure with the ATR anvil to ensure good contact. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Data Acquisition (EI Method)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Ionization: Volatilize the sample by heating and ionize it using a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Molecular Structure

Caption: Predicted major fragmentation pathway in electron ionization mass spectrometry.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Available at: [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.

-

Dalvit, C., & Vulpetti, A. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 73(6-7), 279–290. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

PubChem. (n.d.). Methyl 2,6-dichloroisonicotinate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2,6-Dichloropyridine. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (2023). Infrared spectroscopy correlation table. Available at: [Link]

-

Tantillo, D. J. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 81(5), 1726–1730. Available at: [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Available at: [Link]

-

NIST. (n.d.). Pyridine, 2,6-dichloro-. NIST Chemistry WebBook. Available at: [Link]

-

Tantillo, D. J. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 81(5), 1726–1730. Available at: [Link]

-

Wikipedia. (2023). Infrared spectroscopy correlation table. Available at: [Link]

-

OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]

-

PubChemLite. (n.d.). Methyl 4-(trifluoromethyl)nicotinate (C8H6F3NO2). Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of nicotine (1), methyl.... Available at: [Link]

-

Chem-Impex. (n.d.). Methyl 2,6-Dichloronicotinate. Available at: [Link]

-

Moldb. (n.d.). Methyl 4-(trifluoromethyl)nicotinate. Available at: [Link]

- Wiley Online Library. (2014). Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. Rapid Communications in Mass Spectrometry, 28(15), 1645-1654.

-

NC State University Libraries. (n.d.). Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-chloronicotinate. National Center for Biotechnology Information. Available at: [Link]

-

American Elements. (n.d.). Methyl 4-(trifluoromethyl)nicotinate. Available at: [Link]

- The University of Liverpool Repository. (n.d.).

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

-

SpectraBase. (n.d.). 2,6-Dichloronicotinic acid. Available at: [Link]

-

SpectraBase. (n.d.). 2,6-Dichloro-4-methyl-nicotinamide. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 2,6-dichloroisonicotinate | C7H5Cl2NO2 | CID 93237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 175204-82-7 | Methyl 4-(trifluoromethyl)nicotinate - Moldb [moldb.com]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

Chemical reactivity of the chlorine atoms in "Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate"

An In-depth Technical Guide to the Chemical Reactivity of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate

Executive Summary

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the presence of two reactive chlorine atoms at the C2 and C6 positions, which can be selectively displaced or engaged in cross-coupling reactions. The pyridine ring is rendered exceptionally electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen, the C4-trifluoromethyl group, and the C3-methyl ester. This guide provides a comprehensive analysis of the chemical reactivity of the C2 and C6 chlorine atoms, focusing on the principles of regioselectivity in Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By elucidating the underlying electronic and steric factors, this document serves as a technical resource for researchers to strategically design and execute synthetic routes for the elaboration of this versatile scaffold.

Molecular Structure and Electronic Profile

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The pyridine nitrogen, along with the strongly deactivating trifluoromethyl (-CF3) and methyl ester (-COOCH3) groups, profoundly influences the electrophilicity of the carbon atoms bearing the chlorine substituents.

-

Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is inherently electron-withdrawing, reducing the electron density across the ring and activating it towards nucleophilic attack.

-

Trifluoromethyl Group (C4): The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I). Positioned para to the C6-Cl and meta to the C2-Cl, it significantly enhances the electrophilicity of both sites, with a more pronounced activating effect at the C6 position through resonance stabilization of the corresponding intermediate.

-

Methyl Ester Group (C3): The methyl nicotinate moiety is also electron-withdrawing (-I, -M). Its placement at C3 puts it ortho to the C2-Cl and meta to the C6-Cl. This proximity to the C2 position introduces both electronic activation and potential steric hindrance.

The cumulative effect of these groups makes the C-Cl bonds highly susceptible to cleavage under various reaction conditions. The electronic asymmetry introduced by the C3 and C4 substituents is the cornerstone of regioselective functionalization.

A Guide to Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate: A Core Building Block for Advanced Agrochemicals

Introduction: The Strategic Importance of a Fluorinated Pyridine Scaffold

In the continuous drive for more effective, selective, and environmentally conscious crop protection agents, the design of novel active ingredients is paramount. The strategic incorporation of specific functional groups into a core molecular scaffold is a cornerstone of modern agrochemical research. Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate emerges as a preeminent building block in this endeavor. Its unique architecture, featuring a pyridine core, two reactive chlorine atoms, and an electron-withdrawing trifluoromethyl group, provides a powerful platform for the synthesis of next-generation herbicides and insecticides.

The trifluoromethyl (CF3) group is particularly noteworthy; its high electronegativity and lipophilicity can dramatically enhance the biological efficacy of a molecule.[1] This is often attributed to improved transport across biological membranes, increased metabolic stability, and stronger binding interactions with target enzymes or receptors.[1][2] The two chlorine atoms at the 2 and 6 positions of the pyridine ring are not merely passive substituents; they are highly reactive sites, enabling a diverse range of synthetic transformations through nucleophilic substitution reactions.[3][4][5] This guide provides an in-depth technical overview of this compound, exploring its synthesis, reactivity, and strategic application in the development of innovative agrochemicals.

Physicochemical Properties and Specifications

A thorough understanding of a building block's physical and chemical properties is the foundation of successful process development and synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1130344-76-1 | [6] |

| Molecular Formula | C8H4Cl2F3NO2 | [6] |

| Molecular Weight | 274.02 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [4] (Inferred from related compounds) |

| Storage | Inert atmosphere, 2-8°C | [6] |

Synthesis of the Core Building Block

While multiple synthetic routes can be envisioned, a common strategy for constructing this molecule involves the targeted modification of a pre-existing pyridine derivative. The following proposed pathway leverages established organometallic and halogenation chemistries to efficiently assemble the target compound. The rationale is to introduce the key functionalities in a controlled, stepwise manner to maximize yield and purity.

Caption: Proposed synthetic workflow for this compound.

Detailed Synthesis Protocol (Hypothetical)

Objective: To synthesize this compound from a suitable precursor.

Step 1: Trifluoromethylation of a Dihalo-Pyridine Precursor

-

Rationale: Introducing the trifluoromethyl group early in the synthesis can be advantageous. A copper-catalyzed trifluoromethylation of an iodo-substituted pyridine is a well-established and scalable method.[7]

-

Procedure:

-

To a dried reactor under an inert nitrogen atmosphere, add methyl 6-chloro-5-iodonicotinate, potassium fluoride (KF), and a catalytic amount of copper(I) iodide (CuI) in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).

-

Heat the mixture to 120°C.

-

Slowly add methyl chlorodifluoroacetate (MCDFA) to the reaction mixture. The MCDFA serves as an inexpensive and effective source for the trifluoromethyl group.[7]

-

Maintain the temperature and monitor the reaction progress by HPLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.

-

Step 2: Chlorination (if necessary)

-

Rationale: If the starting material lacks the second chlorine atom, a chlorination step is required.

-

Procedure:

-

The product from the previous step is dissolved in a suitable solvent.

-

A chlorinating agent (e.g., N-chlorosuccinimide) is added, and the reaction is initiated, potentially with a radical initiator or under UV light.

-

The reaction is monitored until completion, followed by workup and purification as described above.

-

Chemical Reactivity and Key Synthetic Transformations

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atoms at the C2 and C6 positions are activated by the electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group, making them excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C6 position is generally more susceptible to substitution than the one at C2.[5]

Caption: Key reaction pathways for this compound.

Application in Agrochemical Synthesis: Case Studies

Case Study 1: Synthesis of a Picolinate-Type Herbicide

Picolinic acid derivatives are a well-known class of synthetic auxin herbicides that disrupt plant growth.[8] The carboxylic acid functionality is crucial for their mode of action.

Objective: To synthesize a hypothetical herbicidal compound, 4-amino-6-chloro-2-(trifluoromethyl)picolinic acid.

Caption: Synthetic scheme for a hypothetical picolinate herbicide.

Protocol:

-

Selective Ammonolysis:

-

Rationale: Introduce an amino group, a common feature in picolinate herbicides, via nucleophilic substitution at the more reactive C6 position.

-

Procedure: Charge a high-pressure reactor with this compound and a solvent such as dioxane. Cool the reactor and introduce liquid ammonia. Seal the reactor and heat to a temperature sufficient to drive the selective substitution (e.g., 100-150°C). Monitor the reaction until completion. After cooling and venting, the solvent is removed to yield the aminopyridine intermediate.

-

-

Ester Hydrolysis (Saponification):

-

Rationale: The final active herbicide requires a free carboxylic acid to mimic the natural auxin hormone. Basic hydrolysis is a standard method to convert the methyl ester to the carboxylate salt, followed by acidification.

-

Procedure: Dissolve the intermediate from the previous step in a mixture of methanol and water. Add an aqueous solution of sodium hydroxide and heat to reflux for several hours. Monitor the reaction by TLC or HPLC. Once complete, cool the mixture, acidify with hydrochloric acid to precipitate the product. Filter, wash with cold water, and dry to obtain the final picolinic acid herbicide candidate.

-

Case Study 2: Synthesis of a Diamide-Type Insecticide

Diamide insecticides are another important class of crop protection agents.[9] The synthesis often involves forming amide bonds with aniline derivatives.

Objective: To synthesize a hypothetical insecticidal diamide precursor.

Caption: Synthetic scheme for a hypothetical diamide insecticide precursor.

Protocol:

-

First Nucleophilic Substitution:

-

Rationale: Sequentially replace the chlorine atoms with different amine nucleophiles to build the desired diamide structure.

-

Procedure: Dissolve this compound in a solvent like DMF. Add one equivalent of the first aniline derivative and a non-nucleophilic base (e.g., diisopropylethylamine). Heat the reaction to favor substitution at the C6 position. Monitor the reaction until the starting material is consumed. The product can be isolated via aqueous workup and extraction.

-

-

Second Nucleophilic Substitution:

-

Rationale: Introduce the second amine functionality at the less reactive C2 position.

-

Procedure: Take the mono-substituted intermediate and dissolve it in a suitable solvent. Add the second, different aniline derivative and a base. This step may require more forcing conditions (higher temperature) to replace the less reactive chlorine at C2. Upon completion, the final product is isolated and purified, ready for potential further modification of the ester group.

-

Structure-Activity Relationship (SAR) Insights

The effectiveness of agrochemicals derived from this building block is a direct result of its unique substitution pattern. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds.[10][11]

-

Trifluoromethyl Group (C4): As previously mentioned, the CF3 group is a powerful bioisostere for other groups and significantly enhances lipophilicity and metabolic stability, often leading to higher intrinsic activity.[1][9]

-

Substituents at C2 and C6: The nature of the groups introduced at these positions dictates the molecule's shape, polarity, and binding interactions with the target site. In herbicides, one position might be substituted with a small group like an amino group, while the other might be a halogen to maintain auxin-like properties.[8] For insecticides, these positions are often occupied by substituted anilines to form the characteristic diamide linkage.

-

Pyridine Core (C3-Ester): The ester at the C3 position is often a pro-drug handle, which is hydrolyzed in the target organism to the active carboxylic acid, especially in auxin-mimic herbicides. The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor and influences the overall electronic properties of the molecule.

Caption: Key SAR features of the trifluoromethylnicotinate scaffold.

Conclusion

This compound stands out as a highly versatile and powerful building block for agrochemical discovery. Its well-defined reactive sites, combined with the beneficial properties imparted by the trifluoromethyl group, provide chemists with a robust platform for creating diverse libraries of candidate molecules. The ability to selectively modify the C2, C6, and C3 positions allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. As the demand for more sophisticated and sustainable crop protection solutions grows, the strategic use of such highly functionalized intermediates will undoubtedly continue to be a key driver of innovation in the agrochemical industry.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Agricultural Yields: The Role of 2,6-Dichloronicotinic Acid in Herbicide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). Applications of 6-Trifluoromethylnicotinic Acid in Pharma & Agrochemicals.

- BLDpharm. (n.d.). This compound.

- Krasnikov, V. V., et al. (2025, December 9). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PMC - NIH.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 6-(Trifluoromethyl)nicotinonitrile: A Key Agrochemical Intermediate.

- Unknown Author. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.

- Cenmed. (n.d.). 2,6 Dichloro 4 (Trifluoromethyl)Nicotinic Acid.

- Wikipedia. (n.d.). Methyl nicotinate.

- ChemicalBook. (2025, August 16). 4-(Trifluoromethyl)nicotinic acid.

- Feng, M. L., et al. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 58(20), 10999-11006.

- Wang, C., et al. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.

- BLD Pharm Ltd. (2025, August 18). New Product (08-18-2025)- Building block-1.

- Guidechem. (n.d.). Methyl 4-chloro-5-(trifluoromethoxy)-2-(trifluoromethyl)nicotinate.

- Mulder, J. A., et al. (2025, August 7). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate.

- Barak, Z., et al. (2025, August 10). Structure–activity relationships for a new family of sulfonylurea herbicides.

- Bajorath, J. (2016, May 2). On Exploring Structure Activity Relationships. PMC - NIH.

- BLD Pharm. (n.d.). Methyl 6-chloro-2-(trifluoromethyl)nicotinate.

- Rzemieniecki, T., et al. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.

- ChemicalBook. (2022, August 23). Synthesis of 6-(Trifluoromethyl)nicotinic acid.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- BLDpharm. (n.d.). 2,6-Dichloro-4-(difluoromethyl)nicotinonitrile.

- Donate, P. M., & Frederico, D. (2019). Synthesis of New Agrochemicals. In Sustainable Agrochemistry (pp. 223-273). Springer International Publishing.

- Ambeed. (n.d.). Methyl 2-chloro-5-(trifluoromethyl)nicotinate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1130344-76-1|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Strategic Alchemist's Keystone: A Technical Guide to Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a Precursor for Novel Pharmaceuticals

Introduction: The Unseen Architect of Modern Drug Scaffolds

In the intricate world of medicinal chemistry, the final, elegant structure of a novel pharmaceutical often belies the strategic and sometimes arduous journey of its synthesis. The selection of starting materials and key intermediates is a critical determinant of a drug discovery program's success, influencing not only the efficiency of the synthesis but also the accessible chemical space for lead optimization. It is in this context that we turn our attention to a uniquely functionalized heterocyclic building block: Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate .

This guide eschews a conventional, rigid format in favor of a narrative that mirrors the logic of a practicing medicinal chemist. We will first establish the strategic importance of this precursor, then delve into its synthesis and inherent reactivity, and finally, explore its application in the rational design and synthesis of cutting-edge pharmaceuticals, with a particular focus on the burgeoning field of kinase inhibitors. Every protocol and mechanistic rationale presented herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

I. The Strategic Value Proposition: Why This Specific Nicotinate Ester?

The utility of this compound as a precursor stems from a confluence of desirable structural and electronic features, making it a powerful tool for the construction of complex molecular architectures.

A Trifecta of Functionality:

-

Orthogonally Reactive Halogens: The presence of two chlorine atoms at the C2 and C6 positions of the pyridine ring is the cornerstone of its strategic value. These positions are activated towards nucleophilic aromatic substitution (SNAr) and are prime handles for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3] Crucially, the electronic environment of the pyridine ring often allows for the selective or sequential functionalization of these two positions, enabling the stepwise construction of complex, unsymmetrical molecules.[4][5][6]

-

The Trifluoromethyl Anchor: The trifluoromethyl (CF3) group at the C4 position is a bioisostere for a methyl group but with profoundly different electronic properties. As a strong electron-withdrawing group, it significantly influences the reactivity of the pyridine ring, further activating the C2 and C6 positions towards nucleophilic attack.[7] In the context of drug design, the CF3 group is highly sought after for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[7][8]

-

The Ester Handle: The methyl ester at the C3 position provides an additional site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, a common functional group in many pharmaceuticals.[7] This adds another layer of versatility to this already potent building block.

The combination of these three functional groups in a single, relatively simple molecule makes this compound a highly convergent and versatile starting material for the synthesis of diverse compound libraries.

II. Synthesis of the Keystone: A Plausible and Scalable Route

The proposed synthesis involves a three-step sequence:

-

Directed ortho-Lithiation: The first step is a directed ortho-lithiation of 2,6-dichloro-4-(trifluoromethyl)pyridine. This reaction takes advantage of the directing effect of the pyridine nitrogen and the electron-withdrawing nature of the substituents to selectively deprotonate the C3 position.[11]

-

Carboxylation: The resulting lithiated intermediate is then quenched with a source of carbon dioxide, such as dry ice (solid CO2), to install a carboxylic acid group at the C3 position.

-

Esterification: The final step is a standard Fischer esterification of the resulting 2,6-dichloro-4-(trifluoromethyl)nicotinic acid with methanol under acidic conditions to yield the target compound.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-dichloro-4-(trifluoromethyl)pyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H2SO4)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Step 1: Synthesis of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-Butyllithium (1.1 equivalents) to the stirred THF.

-

To this solution, add a solution of 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

In a separate flask, crush dry ice into a powder.

-

Slowly transfer the reaction mixture via cannula onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction with water and acidify to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 2,6-dichloro-4-(trifluoromethyl)nicotinic acid.

Step 2: Synthesis of this compound

-

Dissolve the crude 2,6-dichloro-4-(trifluoromethyl)nicotinic acid in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

III. The Alchemist's Playground: Reactivity and Strategic Applications

The true power of this compound lies in the differential reactivity of its two chlorine atoms, which can be exploited to build molecular complexity in a controlled and predictable manner.

A. The Principles of Selective Functionalization

The C2 and C6 positions of the pyridine ring are not electronically equivalent. The C2 position is generally more electron-deficient due to its proximity to the ring nitrogen and is often more susceptible to nucleophilic attack.[12] However, the outcome of a reaction can be influenced by a variety of factors, including the nature of the nucleophile, the catalyst and ligands used in cross-coupling reactions, and the reaction conditions.[2][5]

-

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a strong nucleophile can displace one of the chlorine atoms. By carefully controlling the stoichiometry and reaction temperature, it is often possible to achieve mono-substitution. The regioselectivity (C2 vs. C6) can be influenced by the steric bulk of the nucleophile and the presence of directing groups.[13]

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. By choosing the appropriate palladium catalyst and ligand, one can selectively couple an aryl or alkyl boronic acid to either the C2 or C6 position. Subsequent coupling at the remaining chloro-position allows for the synthesis of di-substituted pyridines.[1][14][15]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, which are prevalent in many pharmaceuticals. Similar to the Suzuki coupling, careful selection of the catalyst system can allow for selective mono-amination at either the C2 or C6 position.[16]

-

B. Case Study: A Blueprint for the Synthesis of Novel Kinase Inhibitors

The trifluoromethyl-substituted pyridine scaffold is a privileged structure in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4][17] Many potent kinase inhibitors, such as the RAF inhibitor Sorafenib and the pan-RAF inhibitor LY3009120, feature a central aromatic core connected to other aryl or heteroaryl moieties through urea or amide linkages.[1][14][15][18] this compound is an ideal starting material for the synthesis of analogs of these important drugs.

Below is a proposed synthetic workflow for generating a library of potential kinase inhibitors, demonstrating the strategic application of our keystone precursor.

Workflow: Synthesis of a Kinase Inhibitor Library

Caption: Proposed workflow for the synthesis of a kinase inhibitor library.

Step-by-Step Rationale:

-

Selective C6-Amination: The synthesis begins with a selective Buchwald-Hartwig amination at the C6 position of this compound. This initial substitution introduces a key pharmacophoric element and sets the stage for the subsequent C2 functionalization. The choice of a bulky ligand on the palladium catalyst can often direct the reaction to the less sterically hindered C6 position.

-

C2-Arylation via Suzuki Coupling: The remaining chlorine at the C2 position is then replaced with an aryl or heteroaryl group using a Suzuki-Miyaura cross-coupling reaction. This step allows for the introduction of a wide variety of substituents (R2) to explore the structure-activity relationship (SAR) of the target compounds.

-

Amide Formation: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines (R3-NH2) to form the final amide products. This amide linkage is a common feature in many kinase inhibitors, often participating in key hydrogen bonding interactions with the target protein.

This modular and convergent approach allows for the rapid generation of a large and diverse library of compounds for biological screening, a crucial step in any drug discovery program.

IV. Data Presentation and Summary

| Property | Value | Source |

| IUPAC Name | Methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | N/A |

| CAS Number | 1130344-76-1 | [19] |

| Molecular Formula | C8H4Cl2F3NO2 | [19] |

| Molecular Weight | 274.02 g/mol | [19] |

| Appearance | White to off-white solid | N/A |

| Storage | Inert atmosphere, 2-8°C | [19] |

V. Conclusion: A Call to Exploration

This compound is more than just a chemical intermediate; it is a testament to the power of strategic design in modern organic synthesis. Its unique combination of orthogonally reactive sites and a biologically relevant trifluoromethyl group makes it an invaluable tool for the construction of novel pharmaceutical agents. This guide has provided a framework for understanding its synthesis, reactivity, and potential applications, particularly in the exciting field of kinase inhibitor discovery.

As senior application scientists, it is our role not only to provide the tools but also to inspire their creative and effective use. The true potential of this versatile building block will only be fully realized through the ingenuity and dedication of researchers at the forefront of drug discovery. We encourage you to explore the rich chemistry of this keystone precursor and unlock the next generation of life-saving medicines.

References

-

Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. (2025). ResearchGate. [Link]

-

Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2025). ResearchGate. [Link]

-

New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2011). MDPI. [Link]

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025). ResearchGate. [Link]

-

Mastering Organic Synthesis: The Versatility of 4-(Trifluoromethyl)nicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2025). ResearchGate. [Link]

-

DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES. [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. (2013). PMC - NIH. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014). ResearchGate. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). PubMed. [Link]

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. (2025). ResearchGate. [Link]

-

2,6-Dichloro-4-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]

-

Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. (2025). ResearchGate. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2022). PubMed Central. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

-

LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer. (2016). NIH. [Link]

-

Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2021). ACS Publications. [Link]

-

Understanding Key Chemical Intermediates: The Significance of 4-(Trifluoromethyl)nicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2022). J-Stage. [Link]

- Preparation method of 4- trifluoromethyl nicotinic acid. (2020).

- A kind of preparation method of 4-trifluoromethyl nicotinic acid. (2010).

-

The Discovery of 7-Methyl-2-[(7-methyl[1][3][4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tarjomefa.com [tarjomefa.com]

- 3. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents [patents.google.com]

- 7. RAF inhibitors described in Deciphera Pharmaceuticals patent | BioWorld [bioworld.com]

- 8. researchers.mq.edu.au [researchers.mq.edu.au]

- 9. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. apexbt.com [apexbt.com]

- 16. mdpi.com [mdpi.com]

- 17. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]

- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Electronic Effects of the Trifluoromethyl Group in Nicotinates

An In-depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1] Among the vast arsenal of functional groups available to the medicinal chemist, the trifluoromethyl (CF3) group has emerged as a uniquely powerful substituent.[2][3] Its profound impact on molecular properties stems from a combination of steric bulk, high lipophilicity, and, most critically, its potent electronic effects.[4][5] The CF3 group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry.[6]

This guide focuses on the intersection of this influential group with the nicotinate scaffold, a pyridine-based heterocyclic system that is a cornerstone of many therapeutic agents.[7] Nicotinic acid and its derivatives are known to exhibit a wide array of biological activities, making them attractive starting points for drug discovery.[7][8] By delving into the electronic interplay between the CF3 group and the nicotinate ring, we can elucidate the principles that govern the enhanced potency, metabolic stability, and bioavailability observed in many trifluoromethylated pharmaceuticals.[1][9][10]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a foundational understanding of the electronic characteristics of the CF3 group, outlines synthetic and analytical methodologies for investigating trifluoromethylated nicotinates, and discusses the implications of these electronic effects on drug design and function.

Part 1: The Trifluoromethyl Group - A Profile of Potent Electronic Influence

The unique properties of the trifluoromethyl group are a direct consequence of the three highly electronegative fluorine atoms bonded to a single carbon. This arrangement dictates its profound influence on the electronic landscape of any molecule to which it is attached, primarily through a strong inductive effect.

Inductive and Resonance Effects

The primary mechanism by which the CF3 group exerts its electronic influence is the inductive effect (-I) . The fluorine atoms, being the most electronegative elements, strongly pull electron density away from the carbon atom of the CF3 group. This effect is then propagated through the sigma bonds to the attached nicotinate ring, significantly reducing the electron density of the aromatic system.[5][6][11] This makes the ring less susceptible to electrophilic aromatic substitution and alters the acidity/basicity of other functional groups.[12]

Unlike substituents with available lone pairs (e.g., -OCH3) or pi systems, the CF3 group does not participate in electron donation via resonance (+M effect).[11] Its influence is almost entirely electron-withdrawing, classifying it as a strongly deactivating group in the context of electrophilic aromatic reactions.[11][12]

Quantifying Electron-Withdrawing Strength: Hammett Constants

The electronic effect of a substituent can be quantitatively described by Hammett constants (σ).[13] These empirically derived values are based on the ionization of substituted benzoic acids and provide a reliable measure of a group's electron-donating or electron-withdrawing capabilities.[13][14] The CF3 group possesses large, positive Hammett constants, confirming its status as a potent electron-withdrawing substituent.[15][16]

| Hammett Constant | Value | Interpretation |

| σmeta | +0.43 to +0.52 | Strong electron-withdrawal via inductive effect.[15] |

| σpara | +0.54 to +0.612 | Very strong electron-withdrawal at the para position.[15][16] |

| σ+para | +0.612 | Indicates strong destabilization of adjacent positive charge (carbocations).[16] |

These values are indicative and can vary slightly depending on the specific reaction series from which they are derived.

Impact on Physicochemical Properties

The powerful electron-withdrawing nature of the CF3 group directly translates to significant and often beneficial changes in a molecule's physicochemical properties:

-

Acidity/Basicity (pKa): By withdrawing electron density from the pyridine nitrogen, a CF3 group on the nicotinate ring decreases the basicity of the nitrogen atom (lowers its pKa). Conversely, it increases the acidity of the carboxylic acid proton.

-

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, improving absorption and distribution.[2][3][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[2][3] This "metabolic blocking" can significantly increase a drug's half-life and reduce the required dosage.[2][3]

-

Binding Affinity: The altered electronic distribution can lead to more favorable interactions, such as enhanced hydrogen bonding or electrostatic interactions, with biological targets, thereby increasing drug potency.[3][4]

Part 2: Synthesis of Trifluoromethylated Nicotinates

The incorporation of a CF3 group into a nicotinate scaffold can be achieved through various synthetic strategies. These generally involve either building the pyridine ring with a trifluoromethyl-containing precursor or introducing the CF3 group onto a pre-existing nicotinate structure.[17][18][19]

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic acid via Hydrogenolysis and Hydrolysis

This protocol describes a two-step synthesis starting from a commercially available dichlorinated precursor, adapted from reported procedures.[20][21] This method is illustrative of a common strategy where the robust CF3 group is carried through multiple synthetic steps.

Step 1: Catalytic Hydrogenolysis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate

-

Materials & Equipment:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10 mol%)

-

Sodium Acetate (CH3COONa) (2.0-2.2 eq)

-

Ethanol (Anhydrous)

-

Hydrogen (H2) gas source (balloon or hydrogenation apparatus)

-

Round-bottom flask, magnetic stirrer, filtration apparatus (e.g., Celite pad)

-

-

Procedure:

-

To a round-bottom flask, add this compound, sodium acetate, and ethanol.

-

Stir the mixture until all solids are dissolved.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere. Maintain a positive pressure of hydrogen using a balloon.

-

Stir the reaction vigorously at room temperature for 8-12 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., Nitrogen or Argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude Methyl 4-(trifluoromethyl)nicotinate.

-

Step 2: Saponification to 4-(Trifluoromethyl)nicotinic acid

-

Materials & Equipment:

-

Crude Methyl 4-(trifluoromethyl)nicotinate from Step 1

-

Sodium Hydroxide (NaOH) solution (e.g., 1-2 M aqueous)

-

Hydrochloric Acid (HCl) solution (e.g., 1-2 M aqueous)

-

Ethyl Acetate, Saturated Brine

-

Round-bottom flask, magnetic stirrer, separatory funnel, pH paper

-

-

Procedure:

-

Dissolve the crude ester in a suitable solvent (e.g., THF or Methanol) and add the aqueous NaOH solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC/LCMS until the ester is fully consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH 2-3 by the dropwise addition of HCl. A precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Remove the solvent under reduced pressure to yield 4-(Trifluoromethyl)nicotinic acid as a solid, which can be further purified by recrystallization if necessary.[20]

-

Part 3: Characterization of Electronic Effects

A multi-technique approach is essential to fully characterize the electronic impact of the CF3 group on the nicotinate scaffold. NMR spectroscopy, X-ray crystallography, and computational modeling each provide unique and complementary insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for probing the electronic environment of nuclei within a molecule. The electron-withdrawing CF3 group causes distinct and predictable changes in the NMR spectra.

-

1H and 13C NMR: The deshielding effect of the CF3 group causes protons and carbons on the nicotinate ring to resonate at a higher chemical shift (further downfield) compared to their non-fluorinated analogs. The magnitude of this shift provides a qualitative measure of the electron withdrawal.[22]

-

19F NMR: This technique is exceptionally useful as the 19F nucleus is 100% abundant and highly sensitive.[23] Trifluoromethylated compounds typically show a sharp singlet in the 19F NMR spectrum, and its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for studying molecular interactions and reaction monitoring.[23][24][25]

| Technique | Expected Observation for Trifluoromethyl Nicotinate | Information Gained |

| 1H NMR | Downfield shift of aromatic proton signals. | Confirmation of electron-withdrawing effect on the ring. |

| 13C NMR | Downfield shift of aromatic carbon signals; Quartet for CF3 carbon due to 1JCF coupling. | Quantifies deshielding; confirms CF3 presence.[22] |

| 19F NMR | Single, sharp signal around -60 to -70 ppm (relative to CFCl3). | Confirms CF3 group presence and purity; sensitive probe of the local electronic environment.[23][26] |

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a standardized procedure for obtaining high-quality NMR data for a trifluoromethylated nicotinate derivative.

-

Materials & Equipment:

-

Purified trifluoromethylated nicotinate sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl3, DMSO-d6) (0.6-0.7 mL)

-

5 mm NMR tube

-

Internal standard (optional, e.g., Tetramethylsilane (TMS) for 1H)

-

NMR Spectrometer

-

-

Procedure:

-

Accurately weigh 5-10 mg of the dry, purified compound into a clean, small vial.

-

Add 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the tube securely.

-

Insert the sample into the NMR spectrometer.

-

Acquire 1H, 13C, and 19F NMR spectra using standard instrument parameters. Ensure sufficient scans are acquired for good signal-to-noise, particularly for the 13C spectrum.[24]

-

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the definitive, three-dimensional atomic arrangement of a molecule in the solid state.[27] For trifluoromethylated nicotinates, this technique can reveal subtle changes in bond lengths and angles within the nicotinate ring that result from the strong electron-withdrawing effect of the CF3 group. It also provides invaluable information on intermolecular interactions (e.g., C–H···F interactions) that influence crystal packing.[28][29][30]

Computational Modeling

In silico methods are indispensable for visualizing and quantifying electronic effects that are not directly observable.

-

Density Functional Theory (DFT): DFT calculations can generate molecular electrostatic potential (MEP) maps, which visually represent the electron distribution across the molecule. For a trifluoromethylated nicotinate, these maps will clearly show a region of high positive potential (electron deficiency) around the CF3-substituted ring.[31]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to compute atomic charges and analyze donor-acceptor interactions within the molecule, providing quantitative data on the electron-withdrawing pull of the CF3 group.[31][32]

-

HOMO-LUMO Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions. The CF3 group is expected to significantly lower the energy levels of both orbitals.[31][33]

Part 4: Implications for Drug Development

The deliberate incorporation of a trifluoromethyl group into a nicotinate-based drug candidate is a powerful strategy rooted in the electronic principles discussed. The ultimate goal is to favorably modulate the molecule's interaction with its biological target and improve its overall pharmacokinetic profile.

-

Modulation of Bioactivity: The electron-deficient nature of the trifluoromethylated nicotinate ring can alter its binding mode with a target protein or enzyme. This can lead to increased binding affinity and potency by creating more favorable electrostatic or hydrogen bonding interactions.[4][9] For example, the inclusion of a CF3 group in one drug candidate increased its potency by 6-fold compared to the non-fluorinated analog.[9]

-

Improved Pharmacokinetic Profile: The benefits of the CF3 group are most pronounced in its impact on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Absorption & Distribution: Increased lipophilicity often leads to better permeability across the gut wall and the blood-brain barrier, improving oral bioavailability and tissue distribution.[1][4]

-